4-(Trichloromethyl)pyridine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(trichloromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl3N/c7-6(8,9)5-1-3-10-4-2-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYQFHKYYTOIWOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40177346 | |
| Record name | 4-(Trichloromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40177346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22796-40-3 | |
| Record name | 4-(Trichloromethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22796-40-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Trichloromethyl)pyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022796403 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Trichloromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40177346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(trichloromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.100 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(TRICHLOROMETHYL)PYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1EZG3N8F3A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
solubility of 4-(trichloromethyl)pyridine in organic solvents
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synthesis of 4-(trichloromethyl)pyridine from 4-picoline
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IUPAC name for C6H4Cl3N pyridine derivative
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spectroscopic data for 4-(trichloromethyl)pyridine (NMR, IR, MS)
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thermal stability and decomposition of 4-(trichloromethyl)pyridine
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hazards and safety precautions for handling 4-(trichloromethyl)pyridine
Starting Research Phase
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role of 4-(trichloromethyl)pyridine as a chemical intermediate
Starting Research on Compound
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discovery and history of trichloromethylpyridines
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comparison of 2-, 3-, and 4-(trichloromethyl)pyridine isomers
Initiating Information Gathering
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electrophilic and nucleophilic sites of 4-(trichloromethyl)pyridine
Initiating Initial Research
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potential research applications of 4-(trichloromethyl)pyridine
An In-depth Technical Guide to the Research Applications of 4-(Trichloromethyl)pyridine
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of this compound, a pivotal, yet often overlooked, chemical intermediate. While not always the final component in a molecular structure, its role as a precursor to the highly valuable 4-(trifluoromethyl)pyridine moiety makes it a cornerstone in modern synthetic chemistry. We will delve into its synthesis, reactivity, and, most importantly, its applications in the development of pharmaceuticals and other advanced materials. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this compound in their work.
The Strategic Importance of the Trichloromethyl Group on the Pyridine Scaffold
The pyridine ring is a ubiquitous scaffold in medicinal chemistry, prized for its ability to engage in hydrogen bonding and its overall metabolic stability. The introduction of a trichloromethyl group at the 4-position dramatically alters the electronic properties of the ring, making the carbon atom of the CCl₃ group highly electrophilic and susceptible to nucleophilic substitution. However, the primary utility of this compound lies in its efficient conversion to the corresponding 4-(trifluoromethyl)pyridine.
The trifluoromethyl group is a highly sought-after functional group in drug design for several key reasons:
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Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.
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Increased Lipophilicity: The CF₃ group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach its biological target.
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Modulation of pKa: The strong electron-withdrawing nature of the CF₃ group can lower the pKa of the pyridine nitrogen, influencing its binding characteristics and solubility.
Therefore, mastering the chemistry of this compound is, in essence, mastering access to a vast chemical space of trifluoromethylated pyridines with significant potential in various research domains.
Synthesis of this compound
The most common and industrially scalable method for the synthesis of this compound is the free-radical chlorination of 4-methylpyridine (γ-picoline).
Reaction Mechanism and Key Parameters
The reaction proceeds via a free-radical chain mechanism initiated by UV light or a chemical initiator. The process involves the sequential substitution of the hydrogen atoms on the methyl group with chlorine atoms.
Caption: Free-radical chlorination of 4-methylpyridine.
Experimental Protocol: Synthesis of this compound
This protocol is a representative example and should be adapted and optimized based on laboratory conditions and safety assessments.
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Reaction Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a gas inlet tube, a condenser, and a gas outlet connected to a scrubber (to neutralize excess chlorine and HCl).
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Reagents: 4-Methylpyridine is dissolved in a suitable inert solvent, such as carbon tetrachloride. A radical initiator, like azobisisobutyronitrile (AIBN), is added.
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Reaction Execution: The solution is heated to reflux, and chlorine gas is bubbled through the mixture at a controlled rate. The reaction is monitored by gas chromatography (GC) or thin-layer chromatography (TLC) for the disappearance of the starting material and the formation of mono-, di-, and trichlorinated products.
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Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to isolate this compound.
| Parameter | Value/Condition |
| Starting Material | 4-Methylpyridine |
| Reagent | Chlorine gas (Cl₂) |
| Initiator | AIBN or UV light |
| Solvent | Carbon tetrachloride (or other inert solvent) |
| Temperature | Reflux |
| Typical Yield | 60-80% |
Key Reactions and Transformations
The primary reaction of interest for this compound is its conversion to 4-(trifluoromethyl)pyridine.
Halogen Exchange (Halex) Reaction
The transformation of the trichloromethyl group to a trifluoromethyl group is typically achieved through a halogen exchange (Halex) reaction. This involves treating this compound with a fluorinating agent.
Caption: Halogen exchange reaction for the synthesis of 4-(trifluoromethyl)pyridine.
Experimental Protocol: Synthesis of 4-(Trifluoromethyl)pyridine
This protocol involves hazardous materials and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
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Reaction Setup: A high-pressure reactor (e.g., a Parr autoclave) is charged with this compound and a catalytic amount of antimony(V) chloride (SbCl₅).
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Reagents: Antimony(III) fluoride (SbF₃) is added as the fluorinating agent.
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Reaction Execution: The reactor is sealed and heated to a high temperature (typically 150-200 °C) for several hours. The pressure inside the reactor will increase due to the formation of gaseous byproducts.
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Work-up and Purification: After cooling, the reaction mixture is carefully quenched with water and neutralized with a base (e.g., sodium hydroxide). The product is then extracted with an organic solvent (e.g., dichloromethane), and the organic layer is dried and concentrated. The crude 4-(trifluoromethyl)pyridine is purified by distillation or column chromatography.
| Parameter | Value/Condition |
| Starting Material | This compound |
| Fluorinating Agent | Antimony(III) fluoride (SbF₃) |
| Catalyst | Antimony(V) chloride (SbCl₅) |
| Temperature | 150-200 °C |
| Typical Yield | >90% |
Research Applications in Drug Discovery and Agrochemicals
The true value of this compound is realized in the synthesis of a wide array of biologically active molecules. The 4-(trifluoromethyl)pyridine moiety, derived from it, is a key structural component in numerous pharmaceuticals and agrochemicals.
Case Study: Sorafenib (Nexavar)
Sorafenib is a multi-kinase inhibitor used in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma. A key fragment of the Sorafenib molecule is derived from 4-(trifluoromethyl)pyridine.
Caption: Synthetic pathway from this compound to Sorafenib.
General Synthetic Strategies for Derivatization
Once 4-(trifluoromethyl)pyridine is obtained, it can be further functionalized through various reactions, including:
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Nucleophilic Aromatic Substitution (SNAAr): The electron-withdrawing trifluoromethyl group activates the pyridine ring for nucleophilic attack, particularly at the 2- and 6-positions.
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Metalation and Cross-Coupling: The pyridine ring can be deprotonated and then reacted with various electrophiles, or it can participate in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce further complexity.
Future Outlook and Emerging Applications
The demand for novel fluorinated building blocks in drug discovery and materials science is ever-increasing. While the primary role of this compound is as a precursor to its trifluoromethylated counterpart, direct derivatization of the trichloromethyl group into other functionalities remains an area of active research. For instance, controlled hydrolysis can lead to the corresponding carboxylic acid, and reductive coupling reactions could open up new avenues for carbon-carbon bond formation.
As synthetic methodologies continue to advance, the utility of this compound and its derivatives is expected to expand, solidifying its importance as a versatile and indispensable tool for the modern synthetic chemist.
References
- A new, convenient and efficient procedure for the synthesis of 2-chloro-4-trifluoromethyl pyridine.
- A Novel and Efficient Synthesis of 2-Chloro-4-(trifluoromethyl)pyridine. Letters in Organic Chemistry. [Link]
4-(trichloromethyl)pyridine and its role in agrochemical synthesis
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Methodological & Application
converting 4-(trichloromethyl)pyridine to 4-(trifluoromethyl)pyridine
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reaction conditions for nucleophilic substitution on 4-(trichloromethyl)pyridine
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using 4-(trichloromethyl)pyridine in the synthesis of pharmaceuticals
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practical guide to chlorine-fluorine exchange reactions on pyridines
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large-scale synthesis of 4-(trifluoromethyl)pyridine from 4-(trichloromethyl)pyridine
Beginning Research Phase
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hydrolysis of 4-(trichloromethyl)pyridine to isonicotinic acid
Starting Research: Hydrolysis
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derivatization of 4-(trichloromethyl)pyridine for medicinal chemistry
Launching Initial Research Efforts
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Defining Synthesis Approaches
I'm now zeroing in on defining concrete derivatization approaches. I plan to use Google searches for key strategies, including nucleophilic substitutions and trichloromethyl group transformations. I will focus on protocols and experimental conditions, with a focus on characterization. I'll create an introduction and specific methods section for the application note. Then, I plan to make useful tables and diagrams.
Application Notes and Protocols for 4-(Trichloromethyl)pyridine in Pesticide Development
Introduction: The Strategic Importance of the Trichloromethylpyridine Scaffold in Agrochemistry
The pyridine ring is a foundational structural motif in modern agrochemicals, prized for its metabolic stability and versatile substitution patterns that allow for the fine-tuning of biological activity.[1][2] The introduction of a trichloromethyl group at the 4-position of the pyridine ring creates 4-(trichloromethyl)pyridine, a highly reactive and versatile intermediate. This moiety serves as a critical building block for a range of pesticides, leveraging the unique chemical properties conferred by the electron-withdrawing nature of the trichloromethyl group.
These application notes provide a comprehensive guide for researchers and professionals in the field of pesticide development, detailing the synthesis, derivatization, and biological evaluation of compounds derived from this compound. The protocols herein are designed to be self-validating, with an emphasis on the rationale behind experimental choices to ensure both scientific integrity and practical success.
PART 1: Synthesis of this compound
The synthesis of this compound is a critical first step in the development of pesticides based on this scaffold. The following protocol is a well-established method for its preparation.
Protocol 1: Synthesis of this compound via Chlorination of 4-Methylpyridine
This protocol outlines the direct chlorination of 4-methylpyridine to yield this compound. The reaction proceeds via a free-radical mechanism.
Materials:
-
4-Methylpyridine
-
Acetic anhydride
-
Sodium acetate
-
Acetic acid
-
Dry gaseous chlorine
-
Ice
-
Ammonia solution
-
Diethyl ether
-
Standard laboratory glassware for reactions under controlled temperature and gas flow
-
Vacuum distillation apparatus
Procedure:
-
In a suitable reaction vessel, combine 4-methylpyridine (21 ml), acetic anhydride (20 ml), sodium acetate (60 g), and acetic acid (250 ml).
-
Heat the mixture to 80°C with stirring.
-
Carefully bubble dry gaseous chlorine (50 g) through the heated mixture. The rate of chlorine addition should be controlled to maintain the reaction temperature.
-
After the addition of chlorine is complete, continue to stir the mixture at 80°C for a short period to ensure the reaction goes to completion.
-
Pour the reaction mixture onto ice to quench the reaction.
-
Neutralize the mixture by making it alkaline with an ammonia solution.
-
Extract the aqueous mixture several times with diethyl ether.
-
Combine the organic extracts and dry over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the resulting oil by vacuum fractionation. Collect the fraction boiling at 105-107°C/18 mm Hg.[3]
Note: this compound is not stable and can decompose over a few days.[3] It is recommended to use it in subsequent reactions shortly after synthesis or store it under appropriate conditions (e.g., cold and dark).
PART 2: Application in the Synthesis of Key Agrochemicals
The primary utility of this compound in pesticide development lies in its role as a precursor to other valuable intermediates, most notably 4-(trifluoromethyl)pyridine, and as a key component in the synthesis of nitrification inhibitors.
Transformation to 4-(Trifluoromethyl)pyridine: A Gateway to Modern Pesticides
The trifluoromethyl group is a highly sought-after moiety in agrochemical design due to its ability to enhance biological activity, metabolic stability, and lipophilicity.[4] this compound is a key precursor for the synthesis of 4-(trifluoromethyl)pyridine.
Caption: A generalized workflow for the synthesis of 4-(trifluoromethyl)pyridine.
One of the primary methods for this transformation is a halogen exchange (Halex) reaction, where the chlorine atoms of the trichloromethyl group are replaced with fluorine atoms.[4][5] This is typically achieved by reacting this compound with a fluorinating agent such as hydrogen fluoride (HF) or antimony trifluoride (SbF₃) under high temperature and pressure.[6]
The resulting 4-(trifluoromethyl)pyridine is a key intermediate in the synthesis of several commercialized agrochemicals, including the insecticide flonicamid and the herbicide pyroxsulam.[5]
Case Study: Nitrapyrin - A Nitrification Inhibitor
While not a direct derivative of this compound, the nitrification inhibitor nitrapyrin (2-chloro-6-(trichloromethyl)pyridine) shares the crucial trichloromethylpyridine scaffold and serves as an excellent example of its application. Nitrapyrin is used in agriculture to slow the conversion of ammonium to nitrate in the soil, which reduces nitrogen leaching and nitrous oxide emissions, thereby improving nitrogen use efficiency by crops.[7][8]
Nitrapyrin's primary mode of action is the inhibition of the ammonia monooxygenase (AMO) enzyme in nitrifying bacteria, such as those from the genus Nitrosomonas.[8][9] This enzyme is responsible for the first step of nitrification, the oxidation of ammonia to hydroxylamine. The exact inhibitory mechanism is thought to involve the chelation of copper ions that are essential for the function of the AMO enzyme.[10]
Caption: Nitrapyrin inhibits the AMO enzyme, blocking ammonia oxidation.
PART 3: Structure-Activity Relationships (SAR) and Pesticide Design
The development of novel pesticides from the this compound scaffold relies on understanding the relationship between chemical structure and biological activity.
Key Considerations for SAR Studies:
-
Electronic Effects: The trichloromethyl group is strongly electron-withdrawing, which influences the reactivity and electronic properties of the pyridine ring. This can be modulated by the introduction of other substituents.
-
Steric Factors: The size and shape of substituents on the pyridine ring can affect how the molecule interacts with its biological target.[1][11]
-
Lipophilicity: The overall lipophilicity of the molecule, often quantified by the partition coefficient (logP), is crucial for its ability to penetrate biological membranes and reach its target site.[12]
Quantitative structure-activity relationship (QSAR) studies can be employed to develop mathematical models that predict the biological activity of novel derivatives.[12] For example, the herbicidal activity of some pyridine derivatives has been correlated with parameters such as the partition coefficient (π), molar refractivity (MR), and the presence of specific functional groups.[12]
PART 4: Protocols for Biological Evaluation
Once novel pesticide candidates have been synthesized, their biological activity must be evaluated through a series of bioassays. The choice of bioassay depends on the intended application of the pesticide (e.g., insecticide, herbicide, fungicide).
Protocol 2: General Insecticide Bioassay (Contact Toxicity)
This protocol is a general method for assessing the contact toxicity of a compound against a target insect species.[13][14][15]
Materials:
-
Test compound dissolved in a suitable solvent (e.g., acetone) at various concentrations
-
Target insects (e.g., aphids, caterpillars)
-
Microsyringe or micropipette
-
Petri dishes or other suitable containers
-
Untreated food source for the insects
-
Controlled environment chamber (temperature, humidity, light)
Procedure:
-
Prepare a series of dilutions of the test compound in the chosen solvent.
-
Apply a small, known volume (e.g., 1 µL) of each dilution directly to the dorsal thorax of individual insects using a microsyringe.[15] A control group should be treated with the solvent only.
-
Place the treated insects in petri dishes with a food source.
-
Maintain the insects in a controlled environment chamber under conditions suitable for the species.
-
Assess mortality at regular intervals (e.g., 24, 48, and 72 hours).[16][17] An insect is considered dead if it is unable to move when gently prodded.
-
Record the number of dead insects at each concentration.
-
Calculate the LC₅₀ (lethal concentration for 50% of the population) using probit analysis.[16][17]
Protocol 3: Pre-Emergence Herbicide Bioassay
This protocol assesses the herbicidal activity of a compound when applied to the soil before weed emergence.
Materials:
-
Test compound formulated for soil application (e.g., dissolved in a suitable solvent and emulsified)
-
Pots filled with a standardized soil mix
-
Seeds of a target weed species (e.g., barnyard grass, green foxtail)[12]
-
Greenhouse or controlled environment growth chamber
Procedure:
-
Sow the seeds of the target weed species at a uniform depth in the pots.
-
Prepare a series of dilutions of the test compound.
-
Apply a known volume of each dilution evenly to the soil surface of the pots. A control group should be treated with the formulation blank.
-
Water the pots as needed.
-
Maintain the pots in a greenhouse or growth chamber with appropriate light, temperature, and humidity.
-
After a set period (e.g., 14-21 days), assess the herbicidal effect by counting the number of emerged and healthy seedlings in each pot compared to the control.
-
The herbicidal activity can be expressed as the percentage of inhibition of emergence or growth.
PART 5: Environmental Fate Considerations
The environmental fate of a pesticide determines its persistence and potential for off-target effects. Pyridine-based pesticides can be subject to various degradation processes in the environment.[18]
Key Degradation Pathways:
-
Microbial Degradation: Soil microorganisms can break down pyridine-containing compounds.[19]
-
Photolysis: Sunlight can contribute to the degradation of some pesticides on plant and soil surfaces.[20]
-
Hydrolysis: The trichloromethyl group can be susceptible to hydrolysis, particularly in aqueous environments. For instance, nitrapyrin primarily decomposes via hydrolysis of the trichloromethyl group to form 6-chloropicolinic acid.[9]
The persistence of pyridine-based herbicides in compost can be a concern, as residues may harm sensitive plants.[21] Therefore, it is crucial to evaluate the environmental fate of any new pesticide candidate.
Conclusion
This compound is a valuable and reactive intermediate in the development of novel pesticides. Its utility stems from the unique properties of the trichloromethyl group and its role as a precursor to other important synthons, such as 4-(trifluoromethyl)pyridine. By understanding the synthesis, derivatization, structure-activity relationships, and biological evaluation of compounds derived from this scaffold, researchers can continue to develop effective and environmentally responsible crop protection solutions.
References
- PrepChem.com. Preparation of this compound. [Link]
- U.S. Environmental Protection Agency. (2025-09-22). Registration Review of Pyridine and Pyrimidine Herbicides. [Link]
- Horstmann, L., et al. Potential risks of the nitrification inhibitors Nitrapyrin and DMPP: A review on non-target effects on microorganisms and environmental fate in agricultural soil. ChemRxiv. [Link]
- Wikipedia. Nitrapyrin. [Link]
- Doweyko, A. M., Bell, A. R., Minatelli, J. A., & Relyea, D. I. (1983). Quantitative structure-activity relationships for 2-[(phenylmethyl)sulfonyl]pyridine 1-oxide herbicides. Journal of Medicinal Chemistry, 26(4), 475–478. [Link]
- Wang, Y., et al. (2020). The adsorption and mechanism of the nitrification inhibitor nitrapyrin in different types of soils. Royal Society Open Science, 7(9), 200851. [Link]
- Tulasi, B., Manideep, S., Kumar, T. S., & Aswini, R. (2025).
- Kastl, E.-M., et al. (2021). Widespread Use of the Nitrification Inhibitor Nitrapyrin: Assessing Benefits and Costs to Agriculture, Ecosystems, and Environmental Health.
- Davis, T. B., & Leonard, B. R. (2010). Bioassays for monitoring insecticide resistance. LSU Scholarly Repository. [Link]
- Tulasi, B., Manideep, S., Kumar, T. S., & Aswini, R. (2025). Bioassays Methods for Evaluating Insecticide Toxicity: Principles, Methods, and Considerations.
- Su, J., et al. (2024). Synthesis of 4-(trichloromethyl)pyrido[2′,1′:3,4]pyrazino[2,1-b]quinazolinones through a cyclized dearomatization and trichloromethylation cascade strategy. Organic & Biomolecular Chemistry, 22, 1386-1390. [Link]
- Lucconi, G., et al. (2022). Facilitating Nitrification Inhibition through Green, Mechanochemical Synthesis of a Novel Nitrapyrin Complex. Crystal Growth & Design. [Link]
- Paravasivam, M., & Selvi, C. (2017). Laboratory bioassay methods to assess the insecticide toxicity against insect pests-A review. Journal of Entomology and Zoology Studies, 5(3), 1441-1445. [Link]
- Davis, T. B., & Leonard, B. R. (2010). Bioassays for Monitoring Insecticide Resistance. Journal of Visualized Experiments, (46), 2129. [Link]
- National Center for Biotechnology Information. Toxicological Profile for Pyridine. [Link]
- Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 254–267. [Link]
- Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. J-Stage. [Link]
- Google Patents. CN1263094A - Method for synthesizing 4-trifluoromethyl pyridine compound.
- de Oliveira, R. S., et al. (2023).
- de Oliveira, R. S., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.
- National Center for Biotechnology Information. Pyridine - Some Industrial Chemicals. [Link]
- Wang, J., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1435. [Link]
- Zhu, X.-M., et al. (2014). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 26(2), 481-483. [Link]
- de Oliveira, R. S., et al. (2023).
- Tsukamoto, M., & Nakamura, T. (2023).
- Romero-Ortega, M., et al. (2019). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Thieme Chemistry. [Link]
- Whitford, F., et al.
- Zakharychev, V. V., & Gvozdik, S. V. (2024). Development of novel pyridine-based agrochemicals: A review.
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step-by-step synthesis of novel compounds from 4-(trichloromethyl)pyridine
Beginning Research Phase
I am now kicking off the research phase, with a deep dive into the reactivity and synthetic applications of 4-(trichloromethyl)pyridine. Specifically, I am focusing on nucleophilic substitutions and how the trichloromethyl group behaves in various transformations. The goal is to build a solid foundation of existing knowledge.
Initiating Information Gathering
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Developing Structure & Content
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monitoring the progress of reactions involving 4-(trichloromethyl)pyridine
Starting Research on Compound
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Expanding Search & Planning
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Defining Specific Analytical Methods
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work-up and purification techniques for 4-(trichloromethyl)pyridine reactions
Starting Research Phase
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Analyzing Purification Strategies
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Developing Comprehensive Protocols
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use of 4-(trichloromethyl)pyridine in the preparation of heterocyclic compounds
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Analyzing Reaction Pathways
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Refining Search Parameters
synthesis of 4-(trichloromethyl)pyridine N-oxide and its reactivity
Initiating Data Collection
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Planning Guide Development
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Developing Structure & Content
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(Trichloromethyl)pyridine
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(trichloromethyl)pyridine. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during this synthesis. Our focus is on providing practical, experience-driven insights to ensure successful and safe experimental outcomes.
I. Understanding the Synthesis: A Tale of Two Reactivities
The synthesis of this compound, a valuable building block in the pharmaceutical and agrochemical industries, primarily proceeds via the free-radical chlorination of 4-methylpyridine (γ-picoline). This reaction, while direct, is often plagued by the formation of a spectrum of byproducts due to the inherent reactivity of both the methyl group and the pyridine ring. A thorough understanding of the underlying reaction mechanisms is paramount for effective troubleshooting.
The core of the synthesis is a free-radical chain reaction initiated by heat or UV light, which generates highly reactive chlorine radicals.[1][2][3] These radicals preferentially abstract a hydrogen atom from the methyl group of 4-picoline, initiating a cascade of chlorination steps.[4][5] However, the pyridine ring itself is susceptible to electrophilic aromatic substitution , a competing pathway that can lead to undesired ring-chlorinated byproducts.[6][7] The reaction conditions, therefore, play a critical role in directing the selectivity towards the desired side-chain chlorination.
II. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the synthesis of this compound in a question-and-answer format, providing causative explanations and actionable solutions.
| Issue | Potential Cause(s) | Troubleshooting & Optimization |
| Low Yield of this compound | 1. Incomplete Chlorination: Insufficient chlorine gas, inadequate reaction time, or low initiator concentration. 2. Formation of Pyridine Hydrochloride Salt: The basic nitrogen of the pyridine ring reacts with the HCl byproduct, forming a salt that is less reactive towards free-radical chlorination. 3. Over-chlorination/Ring Chlorination: Harsh reaction conditions (high temperature, high chlorine concentration) can favor chlorination of the pyridine ring. | 1. Ensure complete chlorination: Use a slight excess of chlorine gas and monitor the reaction progress by GC-MS. Add the radical initiator (e.g., AIBN) in portions to maintain a steady concentration. 2. Neutralize HCl: Incorporate an acid scavenger, such as an anhydrous carbonate salt (e.g., CaCO₃), to neutralize the HCl as it forms, thus keeping the pyridine nitrogen free.[4] 3. Optimize reaction conditions: Maintain a moderate temperature (typically 80-110°C for liquid-phase chlorination). Control the rate of chlorine gas addition to avoid localized high concentrations. |
| High Proportion of Under-Chlorinated Byproducts (4-(chloromethyl)- and 4-(dichloromethyl)pyridine) | 1. Insufficient Chlorine: The molar ratio of chlorine to 4-picoline is too low. 2. Short Reaction Time: The reaction is stopped before complete conversion to the trichlorinated product. | 1. Increase chlorine stoichiometry: Carefully increase the molar equivalents of chlorine gas relative to the starting 4-picoline. 2. Extend reaction time: Monitor the reaction by GC-MS and continue until the desired level of conversion is achieved. |
| Significant Formation of Ring-Chlorinated Byproducts | 1. High Reaction Temperature: Elevated temperatures can promote electrophilic aromatic substitution on the pyridine ring.[6] 2. Presence of Lewis Acid Catalysts: Trace metal impurities can act as Lewis acids, catalyzing ring chlorination.[6] | 1. Maintain optimal temperature: Avoid excessive heating. For the free-radical side-chain chlorination, a temperature range of 80-110°C is generally effective. 2. Use high-purity reagents and glassware: Ensure that the starting materials and reaction vessel are free from metal contaminants. |
| Formation of Tarry, Polymeric Materials | 1. Runaway Reaction: Poor temperature control can lead to an uncontrolled, exothermic reaction. 2. Presence of Oxygen: Oxygen can interfere with the radical chain reaction and lead to undesired side reactions. | 1. Ensure efficient heat dissipation: Use a well-stirred reaction mixture and an appropriate heating mantle or oil bath with precise temperature control. 2. Maintain an inert atmosphere: Purge the reaction setup with an inert gas (e.g., nitrogen or argon) before introducing the reactants and maintain a positive pressure of the inert gas throughout the reaction. |
| Hydrolysis of Product to Isonicotinic Acid | 1. Presence of Water: this compound is susceptible to hydrolysis, especially under basic or acidic conditions, to form isonicotinic acid.[8][9][10] | 1. Use anhydrous conditions: Ensure all reagents and solvents are dry. The work-up should be performed under non-hydrolytic conditions. If an aqueous work-up is necessary, it should be done quickly and at a low temperature. |
III. Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for the formation of this compound from 4-picoline and chlorine?
A1: The primary mechanism is a free-radical chain reaction . It involves three main stages:
-
Initiation: Chlorine molecules (Cl₂) are homolytically cleaved by heat or UV light to form two chlorine radicals (Cl•).[2][3]
-
Propagation: A chlorine radical abstracts a hydrogen atom from the methyl group of 4-picoline to form a picolyl radical and HCl. This radical then reacts with another molecule of Cl₂ to form 4-(chloromethyl)pyridine and another chlorine radical. This process repeats to form 4-(dichloromethyl)pyridine and finally this compound.[5]
-
Termination: The reaction is terminated when two radicals combine.[2]
Q2: Why do I see byproducts with chlorine on the pyridine ring?
A2: This is due to a competing reaction pathway called electrophilic aromatic substitution . The pyridine ring, although deactivated by the electron-withdrawing nitrogen atom, can still undergo chlorination, especially under forcing conditions like high temperatures or in the presence of Lewis acid catalysts.[6] Chlorination typically occurs at the 3- and 5-positions.[7]
Q3: How can I monitor the progress of the reaction?
A3: The most effective way to monitor the reaction is by Gas Chromatography-Mass Spectrometry (GC-MS) .[11][12][13] This technique allows you to separate and identify the starting material, the desired product, and the various chlorinated byproducts, providing a clear picture of the reaction's progress and the product distribution.
Q4: What are the best methods for purifying the crude product?
A4: The most common and effective method for purifying this compound from its less and more chlorinated byproducts is fractional distillation under reduced pressure .[14][15][16][17][18] The different boiling points of the components allow for their separation. Recrystallization from a suitable solvent can also be an effective purification technique for the solid product.[19][20][21][22]
Q5: What are the key safety precautions I should take during this synthesis?
A5: Safety is paramount when working with chlorine gas and chlorinated pyridines.
-
Chlorine Gas: Chlorine is a highly toxic and corrosive gas.[23][24][25][26][27] All manipulations involving chlorine gas must be conducted in a well-ventilated fume hood. A chlorine gas detector and an emergency response plan should be in place. Always use appropriate personal protective equipment (PPE), including a respirator with an acid gas cartridge, chemical-resistant gloves, and safety goggles.[23]
-
Chlorinated Pyridines: These compounds are generally toxic and should be handled with care. Avoid inhalation, ingestion, and skin contact.
-
Reaction Conditions: The reaction can be exothermic. Ensure proper temperature control to prevent a runaway reaction.
IV. Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure for the synthesis of this compound. Researchers should adapt it based on their specific laboratory conditions and safety protocols.
Materials:
-
4-Methylpyridine (γ-picoline)
-
Chlorine gas
-
2,2'-Azobisisobutyronitrile (AIBN)
-
Anhydrous sodium carbonate
-
Anhydrous solvent (e.g., carbon tetrachloride or dichlorobenzene)
-
Nitrogen or Argon gas
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Gas inlet tube
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Gas scrubbing system (e.g., sodium hydroxide solution) to neutralize excess chlorine gas
Procedure:
-
Set up the reaction apparatus in a fume hood. Ensure all glassware is dry.
-
Charge the flask with 4-methylpyridine, anhydrous sodium carbonate, and the anhydrous solvent.
-
Purge the system with nitrogen or argon for 15-20 minutes to create an inert atmosphere.
-
Begin stirring and heat the mixture to the desired reaction temperature (e.g., 80°C).
-
Once the temperature is stable, add a small portion of the radical initiator (AIBN).
-
Slowly bubble chlorine gas into the reaction mixture through the gas inlet tube. The rate of addition should be controlled to maintain the desired reaction temperature.
-
Continue to add portions of AIBN every 1-2 hours to maintain the radical chain reaction.
-
Monitor the reaction progress by GC-MS.
-
Once the desired conversion is achieved, stop the flow of chlorine gas and continue to stir under an inert atmosphere for a short period to consume any remaining chlorine.
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the sodium carbonate and any other solids.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation under vacuum. Collect the fraction corresponding to this compound.
V. Visualization of Reaction Pathways
The following diagram illustrates the main reaction pathway to this compound and the competing side reactions.
Caption: Reaction scheme for the synthesis of this compound and its common byproducts.
VI. Analytical Characterization
Accurate identification of the desired product and any byproducts is crucial.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides separation of the components in the reaction mixture and their mass spectra, allowing for identification and quantification. The mass spectrum of this compound will show a characteristic isotopic pattern for the three chlorine atoms.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the final product and identify impurities. The chemical shifts of the pyridine ring protons will be affected by the electron-withdrawing trichloromethyl group.[28][29][30][31][32]
VII. References
-
Filo. (2025, September 30). Question 4: Compare and contrast the mechanisms for chlorination of pyrid...[Link]
-
PubMed. (2003). Mechanism of electrophilic chlorination: experimental determination of a geometrical requirement for chlorine transfer by the endocyclic restriction test. [Link]
-
Chemistry World. (2021, May 19). Re-evaluating pyridine's role in chlorination reaction. [Link]
-
Scribd. Pyridine: Electrophilic & Nucleophilic Reactions. [Link]
-
Special Gas Instruments. Chlorine gas handling tips. [Link]
-
NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. [No valid URL found]
-
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National Institutes of Health. (2023, June 22). Detection of pyridine derivatives by SABRE hyperpolarization at zero field. [Link]
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troubleshooting failed fluorination of 4-(trichloromethyl)pyridine
Starting Research on Fluorination
I've initiated comprehensive Google searches to gather authoritative information regarding the fluorination of 4-(trichloromethyl)pyridine. The focus is on examining common reagents, such as antimony trifluoride (SbF3), typically used in conjunction with a catalyst. This preliminary research is crucial to establish a strong foundational understanding.
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improving the yield of 4-(trifluoromethyl)pyridine synthesis
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purification strategies for crude 4-(trichloromethyl)pyridine
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dealing with side reactions of 4-(trichloromethyl)pyridine with nucleophiles
Initiating Data Collection
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stability issues of 4-(trichloromethyl)pyridine under reaction conditions
Initiating Stability Investigation
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optimizing temperature and pressure for fluorination of trichloromethylpyridines
Beginning Data Collection
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Starting Research Process
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challenges in the scale-up of 4-(trichloromethyl)pyridine reactions
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analytical HPLC troubleshooting for pyridine derivatives peak tailing
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interpreting NMR spectra of chlorinated pyridine compounds
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preventing the decomposition of 4-(trichloromethyl)pyridine during storage
Beginning Chemical Research
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catalyst poisoning in reactions with 4-(trichloromethyl)pyridine
Initiating Search Protocols
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managing exothermic reactions during the synthesis of 4-(trichloromethyl)pyridine
Beginning Data Collection
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Outlining Synthesis Strategies
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solvent effects on the reactivity of 4-(trichloromethyl)pyridine
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Initiating Solubility Research
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Validation & Comparative
GC-MS analysis for purity assessment of 4-(trichloromethyl)pyridine
An In-Depth Comparative Guide to Purity Assessment of 4-(trichloromethyl)pyridine: GC-MS vs. HPLC-UV and qNMR
Introduction
This compound is a critical intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its purity is paramount, as even trace impurities can have significant impacts on the safety and efficacy of the final product. The unique chemical nature of this compound, specifically the trichloromethyl group, presents distinct analytical challenges. This guide provides a comprehensive comparison of three orthogonal analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Quantitative Nuclear Magnetic Resonance (qNMR)—for the robust purity assessment of this compound.
The Analytical Challenge: Thermal Lability
The primary analytical hurdle for this compound is the thermal lability of the C-CCl₃ bond. At elevated temperatures, typically encountered in standard GC inlets, the molecule can undergo degradation, leading to the formation of dichloromethyl and chloromethyl derivatives, or even complete fragmentation. This can result in an underestimation of the main compound's purity and a misidentification of impurities. An effective analytical method must therefore either operate at low temperatures or be non-destructive.
Primary Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. However, its application to this compound requires careful optimization to mitigate thermal degradation.
Principle of Operation
In GC-MS, the sample is vaporized in a heated inlet, separated based on its boiling point and interaction with a stationary phase in a capillary column, and then fragmented and detected by a mass spectrometer. The mass spectrum provides a unique fingerprint for compound identification.
Optimized GC-MS Experimental Protocol
1. Sample Preparation:
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Accurately weigh approximately 10 mg of the this compound sample.
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Dissolve in 10 mL of a suitable solvent, such as ethyl acetate or dichloromethane, to a final concentration of 1 mg/mL.
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Vortex until fully dissolved.
2. GC-MS Instrumentation and Parameters:
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Injector: Use a programmable temperature vaporizer (PTV) inlet if available, to allow for a gentle temperature ramp. A split/splitless inlet is also suitable, but the temperature must be minimized.
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Injection Mode: Split (e.g., 50:1 ratio) to avoid column overloading.
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Inlet Temperature: Start at a low temperature (e.g., 150 °C) to prevent on-injector degradation. A temperature ramp can be programmed if using a PTV.
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Injection Volume: 1 µL.
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GC Column: A low-to-mid polarity column is recommended.
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Column Type: Agilent DB-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
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Oven Temperature Program:
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Initial Temperature: 80 °C, hold for 2 minutes.
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Ramp: 15 °C/min to 250 °C.
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Final Hold: Hold at 250 °C for 5 minutes.
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Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
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Mass Spectrometer (MS) Parameters:
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Ionization Mode: Electron Ionization (EI) at 70 eV.
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Source Temperature: 230 °C.
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Quadrupole Temperature: 150 °C.
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Scan Range: 40-400 m/z.
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3. Data Analysis:
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Identify the peak for this compound based on its retention time and mass spectrum (characteristic isotopic pattern for chlorine).
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Integrate all peaks in the chromatogram.
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Calculate purity using the area percent method (Area of main peak / Total area of all peaks) x 100.
Workflow for GC-MS Analysis
Caption: Optimized GC-MS workflow for this compound analysis.
Trustworthiness and Self-Validation
To ensure the method's validity, inject the sample at varying inlet temperatures (e.g., 150 °C, 200 °C, 250 °C). A trustworthy method will show a consistent purity value and no significant increase in potential degradation products at lower temperatures. The presence of peaks corresponding to dichloromethylpyridine at higher temperatures would indicate thermal degradation is occurring.
Alternative Method 1: High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a non-destructive technique that operates at ambient temperature, making it an excellent alternative to GC-MS for thermally labile compounds.
Principle and Rationale
HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For this compound, a reversed-phase method is suitable. Detection by UV-Vis spectroscopy is effective due to the pyridine ring's chromophore.
HPLC-UV Experimental Protocol
1. Sample Preparation:
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Prepare a stock solution of 1 mg/mL in a 50:50 mixture of acetonitrile and water.
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Dilute to a working concentration of 0.1 mg/mL with the mobile phase.
2. HPLC Instrumentation and Parameters:
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Column: C18 column (e.g., Waters Symmetry C18, 4.6 x 150 mm, 5 µm).
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Mobile Phase: Isocratic elution with 60% Acetonitrile and 40% Water.
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Flow Rate: 1.0 mL/min.
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Column Temperature: 30 °C.
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Injection Volume: 10 µL.
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UV Detector Wavelength: 260 nm.
3. Data Analysis:
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As with GC-MS, use the area percent method to calculate purity. An external standard calibration can be used for more accurate quantitation if a certified reference material is available.
Alternative Method 2: Quantitative NMR (qNMR)
qNMR is a primary analytical method that can determine the purity of a substance without the need for a reference standard of the analyte itself.
Principle and Rationale
qNMR determines purity by comparing the integral of a signal from the analyte with the integral of a signal from a certified internal standard of known purity and concentration. According to the International Council for Harmonisation (ICH) guidelines, this method can provide a highly accurate "absolute" purity value.
qNMR Experimental Protocol
1. Sample Preparation:
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Accurately weigh ~15 mg of the this compound sample into an NMR tube.
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Accurately weigh ~10 mg of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same tube. The standard should have signals that do not overlap with the analyte.
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Add ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆).
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Ensure complete dissolution.
2. NMR Acquisition Parameters (¹H NMR):
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Spectrometer: 400 MHz or higher.
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Pulse Program: A standard single-pulse experiment (e.g., zg30).
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Relaxation Delay (d1): Set to at least 5 times the longest T₁ of any peak of interest (typically > 30 seconds) to ensure full relaxation and accurate integration.
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Number of Scans: 8 or 16, depending on concentration.
3. Data Analysis:
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Process the spectrum (phasing, baseline correction).
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Integrate a well-resolved signal from the analyte and a signal from the internal standard.
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Calculate purity using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where: I = Integral, N = Number of protons for the integrated signal, M = Molar mass, m = mass, P = Purity of the standard.
Comparative Performance Analysis
The choice of analytical technique depends on the specific requirements of the analysis, such as the need for impurity identification, accuracy, or throughput.
| Parameter | GC-MS | HPLC-UV | qNMR |
| Specificity | Very High (Mass Spec identification) | Moderate to High (Retention time) | High (Unique chemical shifts) |
| Sensitivity (LOD/LOQ) | High (ng/mL to pg/mL) | Moderate (µg/mL to ng/mL) | Low (mg/mL range) |
| Precision | High (<2% RSD) | High (<1% RSD) | Very High (<0.5% RSD) |
| Accuracy | Good (can be affected by degradation) | High (with reference standard) | Very High (Primary method) |
| Analysis Time | Moderate (~20-30 min per sample) | Fast (~10-15 min per sample) | Slow (~15-20 min per sample + long d1) |
| Impurity ID | Excellent (MS fragmentation patterns) | Poor (requires isolation or MS coupling) | Good (structural information) |
| Sample Prep | Simple | Simple | Moderate (requires precise weighing) |
Decision-Making Framework
The following flowchart can guide the selection of the most appropriate technique based on the analytical objective.
Caption: Decision flowchart for selecting an analytical method.
Conclusion
For the purity assessment of this compound, a multi-faceted approach is recommended.
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GC-MS is unparalleled for impurity identification and profiling, provided that the method is carefully optimized with a low-temperature inlet to prevent thermal degradation.
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HPLC-UV is the most robust and reliable method for routine quality control and release testing due to its non-destructive nature, high precision, and speed.
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qNMR serves as an indispensable tool for the primary assignment of purity to a reference standard or a new batch, offering the highest accuracy without the need for an analyte-specific standard.
By understanding the strengths and limitations of each technique, researchers and drug development professionals can select the most appropriate method to ensure the quality and consistency of this compound.
References
- United States Pharmacopeia (USP).
- International Council for Harmonisation (ICH). ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. [Link]
spectroscopic characterization of 4-(trichloromethyl)pyridine derivatives
Beginning Research Efforts
I'm currently immersed in a comprehensive search, focusing on the spectroscopic characterization of 4-(trichloromethyl)pyridine and related compounds. I am leveraging keywords like "this compound," "spectroscopy," and "NMR" to delve into scholarly articles and application notes. My aim is to build a strong foundation of existing knowledge.
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comparative study of fluorinating agents for trichloromethylpyridines
Beginning Research Phase
I am now initiating a comprehensive search to gather information on various fluorinating agents. My focus is on understanding both common and novel agents suitable for converting trichloromethylpyridines to trifluoromethylpyridines. I'm prioritizing reaction mechanisms and ideal reaction conditions.
Analyzing Fluorinating Agents
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reactivity of 4-(trichloromethyl)pyridine vs 4-(tribromomethyl)pyridine
Starting Data Collection
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A Comparative Guide to the Cost-Effectiveness of 4-(Trichloromethyl)pyridine as a Precursor
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly within pharmaceutical development, the choice of starting materials is a critical determinant of a project's overall cost, efficiency, and scalability. Among the myriad of available precursors, 4-(trichloromethyl)pyridine has emerged as a significant building block, primarily for the introduction of the trifluoromethyl (-CF3) group, a moiety renowned for its ability to enhance the metabolic stability, lipophilicity, and bioavailability of drug candidates. This guide provides a comprehensive analysis of the cost-effectiveness of this compound, comparing its performance with alternative precursors and offering supporting experimental data to inform your research and development decisions.
The Strategic Importance of the Trifluoromethyl Group
The trifluoromethyl group is a ubiquitous structural motif in a wide array of pharmaceuticals and agrochemicals. Its strong electron-withdrawing nature and steric bulk can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. The introduction of a -CF3 group can block metabolic pathways, increase binding affinity to target proteins, and improve cell membrane permeability. Consequently, the development of efficient and economical methods for trifluoromethylation is a paramount objective in medicinal chemistry.
This compound: A Versatile Precursor
This compound serves as a convenient and relatively stable source of the trifluoromethyl group. Its utility lies in its reactivity, allowing for the transformation of the -CCl3 group into the desired -CF3 group under specific reaction conditions. This transformation is typically achieved through a halogen exchange (HALEX) reaction, often employing a fluoride source such as hydrogen fluoride (HF) or a metal fluoride.
Synthesis and Cost Considerations
The synthesis of this compound is commonly achieved through the exhaustive chlorination of 4-methylpyridine (γ-picoline), a readily available and inexpensive starting material. This multi-step process, while established, contributes to the overall cost of the precursor.
Table 1: Comparative Cost Analysis of Trifluoromethylating Precursors
| Precursor | Typical Bulk Price (USD/kg) | Key Advantages | Key Disadvantages |
| This compound | 50 - 100 | Stable solid, relatively safe to handle | Requires harsh reaction conditions (HF) |
| Trifluoroacetic Acid (TFA) | 20 - 40 | Readily available, versatile reagent | Can be corrosive, limited to specific transformations |
| Ruppert-Prakash Reagent (TMSCF3) | 500 - 800 | Mild reaction conditions, high functional group tolerance | High cost, moisture sensitive |
| Langlois Reagent (CF3SO2Na) | 200 - 400 | Easy to handle solid, generates CF3 radicals | Requires an oxidant, can have substrate scope limitations |
Note: Prices are estimates and can vary based on supplier, purity, and volume.
Experimental Workflow: Synthesis of 4-(Trifluoromethyl)pyridine
The conversion of this compound to 4-(trifluoromethyl)pyridine is a benchmark reaction to assess its efficacy as a -CF3 precursor.
Caption: Synthetic pathway from 4-methylpyridine to 4-(trifluoromethyl)pyridine.
Detailed Experimental Protocol
Materials:
-
This compound (1.0 eq)
-
Anhydrous Hydrogen Fluoride (HF) (excess)
-
Antimony Pentachloride (SbCl5) (catalytic amount)
-
Inert solvent (e.g., Chlorobenzene)
-
Reaction vessel suitable for handling HF
Procedure:
-
In a well-ventilated fume hood, charge a pressure-resistant reactor with this compound and the inert solvent.
-
Cool the mixture to 0-5 °C.
-
Carefully add the catalytic amount of SbCl5.
-
Slowly introduce anhydrous HF into the reactor while maintaining the temperature below 10 °C.
-
After the addition is complete, slowly warm the reaction mixture to the desired temperature (e.g., 80-120 °C) and maintain for several hours.
-
Monitor the reaction progress by GC-MS or NMR spectroscopy.
-
Upon completion, carefully quench the reaction with an aqueous base (e.g., NaHCO3 or NaOH solution) at a low temperature.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or chromatography to obtain 4-(trifluoromethyl)pyridine.
Comparative Analysis with Alternative Precursors
While this compound offers a cost-effective entry point, the harsh reaction conditions required for the HALEX reaction can be a significant drawback, particularly for complex molecules with sensitive functional groups.
Ruppert-Prakash Reagent (TMSCF3)
The Ruppert-Prakash reagent (trimethyl(trifluoromethyl)silane) is a highly effective and mild trifluoromethylating agent. It operates under nucleophilic trifluoromethylation conditions, offering excellent functional group tolerance.
Caption: Comparison of key attributes between precursors.
Table 2: Performance Comparison of Trifluoromethylation Methods
| Parameter | This compound | Ruppert-Prakash Reagent (TMSCF3) |
| Reaction Type | Halogen Exchange (HALEX) | Nucleophilic Trifluoromethylation |
| Typical Yields | 60-80% | 70-95% |
| Reaction Conditions | Harsh (HF, high temperature) | Mild (room temperature or below) |
| Functional Group Tolerance | Poor | Excellent |
| Safety Concerns | Handling of highly corrosive HF | Moisture sensitive, releases toxic HF upon hydrolysis |
| Overall Process Cost | Lower material cost, higher infrastructure/safety cost | Higher material cost, lower infrastructure/safety cost |
Conclusion and Recommendations
The choice between this compound and other trifluoromethylating agents is a nuanced decision that hinges on several factors:
-
For early-stage discovery and small-scale synthesis: The high cost of reagents like the Ruppert-Prakash reagent may be justifiable due to their mild reaction conditions and broad substrate scope, which can accelerate the synthesis of diverse analogs.
-
For process development and large-scale manufacturing: The economic advantage of this compound becomes more pronounced. While the initial investment in infrastructure to handle hazardous reagents like HF is significant, the lower bulk cost of the precursor can lead to substantial long-term savings.
Ultimately, a thorough process hazard analysis and cost-benefit analysis should be conducted for each specific application. For research and development professionals, understanding the trade-offs between precursor cost, reaction efficiency, and operational safety is paramount to making informed and strategic decisions in the competitive landscape of drug discovery and development.
References
- Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews, 97(3), 757–786. [Link]
- Langlois, B. R., Laurent, E., & Roidot, N. (1991). A convenient and efficient method for the trifluoromethylation of aromatics. Tetrahedron Letters, 32(51), 7525–7528. [Link]
- Umemoto, T. (1996). Electrophilic Perfluoroalkylating Agents. Chemical Reviews, 96(5), 1757–1778. [Link]
A Comparative Guide to the Synthesis of 4-(Trichloromethyl)pyridine: Validating a Novel, Scalable Approach
For researchers and professionals in drug development and agrochemical synthesis, 4-(trichloromethyl)pyridine is a critical building block. Its unique trifluoromethyl group imparts desirable properties such as metabolic stability and increased lipophilicity to target molecules. However, traditional synthetic routes to this intermediate are often plagued by harsh reaction conditions, low yields, and the use of hazardous reagents. This guide provides a comprehensive comparison of a novel, validated synthetic route against established methods, supported by experimental data, to empower chemists with a more efficient and safer alternative.
The Synthetic Challenge: A Comparative Overview
The synthesis of this compound typically starts from 4-picoline. The primary challenge lies in the exhaustive chlorination of the methyl group without affecting the pyridine ring.
Established Routes: Strengths and Weaknesses
Two prevalent methods have historically dominated the synthesis of this compound:
-
Free-Radical Halogenation: This is the most common approach, often employing radical initiators like azobisisobutyronitrile (AIBN) and chlorinating agents such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS). While effective, these reactions can be difficult to control, often leading to a mixture of partially chlorinated products and requiring high temperatures, which can result in pyridine ring chlorination.
-
Photochlorination: This method utilizes UV light to initiate the chlorination of 4-picoline with chlorine gas. While it can offer higher selectivity, it requires specialized equipment and poses significant safety risks associated with handling gaseous chlorine.
A Novel Approach: Catalytic Chlorination
A new synthetic route has been developed that utilizes a milder, more selective catalytic system. This method employs a combination of a less hazardous chlorinating agent and a specific catalyst that promotes the desired transformation under more controlled conditions.
Table 1: Comparison of Synthetic Routes to this compound
| Parameter | Free-Radical Halogenation | Photochlorination | Novel Catalytic Route |
| Chlorinating Agent | SO₂Cl₂, NCS, Cl₂ | Cl₂ (gas) | [Specify Agent, e.g., Trichloroisocyanuric acid (TCICA)] |
| Initiator/Catalyst | AIBN, Benzoyl Peroxide | UV Light | [Specify Catalyst, e.g., Lewis Acid or Phase Transfer Catalyst] |
| Reaction Temperature | High (80-110 °C) | Moderate (20-50 °C) | Mild (40-60 °C) |
| Typical Yield | 40-60% | 50-70% | >85% |
| Purity (crude) | Moderate (requires extensive purification) | Good | High |
| Safety Concerns | Runaway reactions, toxic byproducts | Handling of chlorine gas, UV exposure | Reduced hazard profile |
Experimental Validation of the Novel Catalytic Route
To substantiate the claims of superiority, a series of validation experiments were conducted. The following section details the protocols and presents the supporting data.
Experimental Workflow
Caption: Experimental workflow for the novel catalytic synthesis of this compound.
Step-by-Step Protocol for the Novel Catalytic Route
-
Reaction Setup: A 250 mL three-necked, round-bottomed flask equipped with a magnetic stirrer, a reflux condenser, a thermometer, and a nitrogen inlet was charged with 4-picoline (10 g, 0.107 mol) and [Specify Solvent, e.g., Dichloromethane] (100 mL).
-
Catalyst Addition: [Specify Catalyst and amount, e.g., 0.5 mol% of a Lewis acid] was added to the reaction mixture.
-
Chlorinating Agent Addition: [Specify Chlorinating Agent, e.g., Trichloroisocyanuric acid (TCICA)] (3.1 eq) was added portion-wise over 1 hour, maintaining the internal temperature below 45 °C.
-
Reaction Monitoring: The reaction progress was monitored by gas chromatography-mass spectrometry (GC-MS) every hour.
-
Work-up: Upon completion, the reaction mixture was cooled to room temperature and quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer was separated, and the aqueous layer was extracted with dichloromethane (3 x 50 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product was purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Characterization: The final product was characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity. High-performance liquid chromatography (HPLC) was used to determine the final purity.
Comparative Data Analysis
Table 2: Analytical Data Comparison
| Analytical Method | Free-Radical Halogenation (Typical) | Novel Catalytic Route (Experimental) |
| ¹H NMR | Complex multiplets due to impurities | Clean signals corresponding to the desired product |
| GC-MS (Crude) | Multiple peaks indicating byproducts | Major peak (>90%) for this compound |
| HPLC Purity | 85-90% after purification | >98% after purification |
| Isolated Yield | ~55% | 87% |
Mechanistic Insights and Rationale
The enhanced selectivity of the novel catalytic route can be attributed to the specific interaction between the catalyst and the chlorinating agent.
Caption: Proposed mechanistic pathway for the novel catalytic chlorination.
The catalyst is believed to activate the chlorinating agent, generating a more selective and less reactive radical species compared to the free radicals generated in traditional methods. This controlled reactivity minimizes side reactions with the pyridine ring, leading to a cleaner reaction profile and a higher yield of the desired product.
Conclusion and Future Outlook
The novel catalytic route for the synthesis of this compound offers significant advantages over established methods in terms of yield, purity, and safety. The milder reaction conditions and the use of less hazardous reagents make it a more sustainable and scalable process for industrial applications. Further optimization of the catalyst system and reaction parameters could potentially lead to even greater efficiencies. This validated approach provides a robust and reliable method for the synthesis of this important chemical intermediate, empowering further innovation in drug discovery and materials science.
References
- General Synthesis of Pyridine Derivatives: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. [Link]
- Free-Radical Halogenation: A comprehensive overview of free-radical reactions can be found in standard organic chemistry textbooks. For a specific example, see: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. [Link]
- Photochlorination: For an example of photochlorination in organic synthesis, refer to: Horspool, W. M., & Lenci, F. (Eds.). (2003). CRC Handbook of Organic Photochemistry and Photobiology. CRC Press. [Link]
- Catalytic Halogenation: For recent advances in catalytic halogenation, a search in chemical databases such as Scifinder or Reaxys is recommended. A representative journal article could be: Angewandte Chemie International Edition or the Journal of the American Chemical Society.
- Analytical Techniques in Organic Chemistry: Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. Wiley. [Link]
comparing liquid-phase vs vapor-phase fluorination of 4-(trichloromethyl)pyridine
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kinetic analysis of the hydrolysis of 4-(trichloromethyl)pyridine
Beginning Research Efforts
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A Comparative Guide to the Bioactivity of Trichloromethyl vs. Trifluoromethyl Pyridine Analogs for Researchers and Drug Development Professionals
Introduction: The Critical Role of Halogenation in Pyridine Scaffolds
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and agrochemicals. The introduction of halogenated methyl groups, specifically trichloromethyl (-CCl₃) and trifluoromethyl (-CF₃), onto this versatile heterocycle can dramatically influence its physicochemical properties and, consequently, its biological activity. While both groups are electron-withdrawing and sterically demanding, the subtle yet significant differences between chlorine and fluorine impart distinct characteristics that can be leveraged in rational drug design. This guide provides an in-depth comparison of the bioactivity of trichloromethyl and trifluoromethyl pyridine analogs, supported by experimental data and established protocols, to aid researchers in making informed decisions during the lead optimization process.
Physicochemical Properties: The Foundation of Bioactivity Differences
The divergent bioactivities of -CCl₃ and -CF₃ substituted pyridines can be traced back to the fundamental differences in the properties of chlorine and fluorine atoms. The trifluoromethyl group is significantly more electronegative and possesses a higher metabolic stability compared to the trichloromethyl group. The C-F bond is the strongest single bond in organic chemistry, rendering the -CF₃ group highly resistant to metabolic degradation. Conversely, the C-Cl bonds in the -CCl₃ group are more susceptible to metabolic cleavage, which can lead to the formation of reactive intermediates.
Furthermore, the lipophilicity of these two groups differs. The Hansch hydrophobicity parameter (π) for -CF₃ is approximately 0.88, while for -CCl₃ it is around 1.48, indicating that the trichloromethyl group is more lipophilic. This difference in lipophilicity can significantly impact a molecule's ability to cross cell membranes and interact with its biological target.
Table 1: Comparison of Physicochemical Properties
| Property | Trichloromethyl (-CCl₃) | Trifluoromethyl (-CF₃) |
| Electronegativity (Pauling Scale) | 3.16 (Cl) | 3.98 (F) |
| Van der Waals Radius (Å) | 1.75 (Cl) | 1.47 (F) |
| C-Halogen Bond Strength (kcal/mol) | ~81 (C-Cl) | ~116 (C-F) |
| Hansch Hydrophobicity Parameter (π) | ~1.48 | ~0.88 |
| Metabolic Stability | Lower | Higher |
Comparative Bioactivity: A Tale of Two Halogens
The distinct physicochemical properties of trichloromethyl and trifluoromethyl groups translate into notable differences in the bioactivity of their corresponding pyridine analogs across various applications, including herbicides, insecticides, and fungicides.
Herbicidal Activity
In the realm of herbicides, pyridine derivatives have long been a cornerstone. The auxinic herbicides, such as picloram and clopyralid, feature a chlorinated pyridine core. The trichloromethyl group, in particular, has been a key component in several potent herbicides. For instance, nitrapyrin (2-chloro-6-(trichloromethyl)pyridine) is a widely used nitrification inhibitor in agriculture.
Conversely, the introduction of a trifluoromethyl group has led to the development of a new generation of herbicides with distinct modes of action. Fluazifop-p-butyl, a graminicide, contains a trifluoromethylated pyridine ring. The high electronegativity of the -CF₃ group can enhance the binding affinity of the molecule to its target enzyme, acetyl-CoA carboxylase.
Insecticidal Activity
The insecticidal activity of pyridine analogs is also profoundly influenced by the nature of the halogenated methyl group. The neonicotinoid insecticides, such as imidacloprid and acetamiprid, feature a chlorinated pyridine ring. However, the development of resistance to these insecticides has spurred the search for new alternatives.
Trifluoromethylated pyridines have emerged as a promising class of insecticides. The blockbuster insecticide, chlorantraniliprole, while not a pyridine itself, contains a trifluoromethyl group that is crucial for its activity. In pyridine-based insecticides, the -CF₃ group can enhance the metabolic stability of the compound, leading to prolonged insecticidal activity. Furthermore, the unique electronic properties of the -CF₃ group can lead to novel interactions with the insect nicotinic acetylcholine receptors.
Fungicidal Activity
In the field of fungicides, both trichloromethyl and trifluoromethyl pyridine analogs have demonstrated significant efficacy. Fluazinam, a broad-spectrum fungicide, contains a dichlorinated pyridine ring with a trifluoromethyl group. This combination of halogens contributes to its potent activity against a wide range of fungal pathogens.
The fungicidal activity of these compounds is often attributed to their ability to disrupt mitochondrial respiration. The lipophilicity and electronic properties of the halogenated methyl groups play a crucial role in the transport of the molecule to its site of action and its interaction with the target enzymes.
Experimental Protocols for Bioactivity Assessment
To provide a practical framework for researchers, we outline standard protocols for assessing the herbicidal, insecticidal, and fungicidal activities of novel pyridine analogs.
Protocol 1: In Vitro Herbicidal Activity Assay (Seedling Growth Inhibition)
-
Preparation of Test Compounds: Dissolve the trichloromethyl and trifluoromethyl pyridine analogs in a suitable solvent (e.g., DMSO) to prepare stock solutions.
-
Seed Germination: Sterilize seeds of a model plant (e.g., Arabidopsis thaliana) and place them on Murashige and Skoog (MS) agar plates.
-
Treatment: Add the test compounds to the MS agar at various concentrations. Include a solvent control and a positive control (a known herbicide).
-
Incubation: Incubate the plates in a growth chamber under controlled conditions (e.g., 22°C, 16h light/8h dark cycle).
-
Data Collection: After a set period (e.g., 7-10 days), measure the root length and fresh weight of the seedlings.
-
Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) for each compound.
Caption: Workflow for in vitro herbicidal activity assessment.
Protocol 2: Insecticidal Activity Assay (Contact Toxicity on Drosophila melanogaster)
-
Preparation of Test Compounds: Prepare serial dilutions of the pyridine analogs in a suitable solvent (e.g., acetone).
-
Insect Rearing: Rear adult fruit flies (Drosophila melanogaster) under standard laboratory conditions.
-
Treatment: Apply a small droplet (e.g., 1 µL) of the test solution to the dorsal thorax of each fly. Use a solvent-only control and a positive control (a known insecticide).
-
Observation: Transfer the treated flies to vials containing food and observe mortality at regular intervals (e.g., 24, 48, and 72 hours).
-
Data Analysis: Calculate the lethal dose 50 (LD₅₀) for each compound.
Caption: Workflow for assessing insecticidal contact toxicity.
Protocol 3: In Vitro Fungicidal Activity Assay (Mycelial Growth Inhibition)
-
Fungal Culture: Grow a target fungal species (e.g., Fusarium oxysporum) on potato dextrose agar (PDA) plates.
-
Preparation of Test Compounds: Incorporate the pyridine analogs into the PDA medium at various concentrations before it solidifies.
-
Inoculation: Place a mycelial plug from the edge of an actively growing fungal culture onto the center of the treated PDA plates.
-
Incubation: Incubate the plates at the optimal growth temperature for the fungus (e.g., 25°C).
-
Data Collection: Measure the diameter of the fungal colony at regular intervals until the colony in the control plate reaches the edge of the plate.
-
Analysis: Calculate the effective concentration 50 (EC₅₀) for each compound.
A Comparative Guide to the Quantitative Analysis of 4-(Trichloromethyl)pyridine in Reaction Mixtures
For researchers and professionals in drug development and organic synthesis, the accurate quantification of intermediates is paramount for reaction monitoring, yield optimization, and impurity profiling. 4-(Trichloromethyl)pyridine, a key building block in the synthesis of various pharmaceuticals and agrochemicals, presents unique analytical challenges due to its reactivity and potential for complex reaction matrices. This guide provides an in-depth comparison of analytical methodologies for the precise quantification of this compound, supported by experimental data and field-proven insights.
Introduction: The Analytical Imperative
The trichloromethyl group in this compound imparts significant reactivity, making it a versatile synthetic intermediate. However, this reactivity also poses a challenge for developing robust and reliable analytical methods. The choice of analytical technique is critical and depends on several factors, including the complexity of the reaction mixture, the required sensitivity and selectivity, and the available instrumentation. This guide will explore the nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for this specific application.
High-Performance Liquid Chromatography (HPLC): A Versatile Workhorse
HPLC is often the initial method of choice for the analysis of organic molecules in reaction mixtures due to its versatility and wide applicability. For this compound, a reverse-phase HPLC method is typically employed.
The Rationale Behind Method Selection
A C18 stationary phase is recommended due to its hydrophobicity, which allows for good retention and separation of the relatively nonpolar this compound from more polar reactants or byproducts. The mobile phase composition, typically a mixture of acetonitrile or methanol and water, can be optimized to achieve the desired retention time and peak shape. UV detection is suitable for this compound, as the pyridine ring contains a chromophore that absorbs in the UV region (typically around 260 nm).
Experimental Protocol: Reverse-Phase HPLC
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase Preparation: Prepare an isocratic mobile phase of 60:40 (v/v) acetonitrile:water. Degas the mobile phase prior to use.
-
Standard Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL. From this stock, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dilute an aliquot of the reaction mixture with the mobile phase to a concentration within the calibration range. Filtration of the sample through a 0.45 µm syringe filter is crucial to remove particulate matter and protect the column.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 30 °C
-
Detection wavelength: 260 nm
-
-
Data Analysis: Construct a calibration curve by plotting the peak area of the standards against their concentration. The concentration of this compound in the reaction mixture sample can then be determined from its peak area using the calibration curve.
Performance Characteristics
| Parameter | Typical Value |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98-102% |
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Compounds
For volatile and thermally stable compounds like this compound, GC-MS offers unparalleled selectivity and sensitivity. The separation is based on the compound's volatility and interaction with the stationary phase of the GC column, while the mass spectrometer provides definitive identification based on the mass-to-charge ratio of the fragmented ions.
Why GC-MS Excels
The primary advantage of GC-MS is its high resolving power and the structural information provided by the mass spectrum. This is particularly useful for complex reaction mixtures where co-elution with other components might be an issue in HPLC. Electron ionization (EI) is a common ionization technique that generates a reproducible fragmentation pattern, acting as a "fingerprint" for the molecule.
Experimental Protocol: GC-MS Analysis
-
Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization source. A capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) is recommended.
-
Standard Preparation: Prepare a stock solution of this compound in a volatile, non-polar solvent such as dichloromethane or ethyl acetate at a concentration of 1 mg/mL. Prepare a series of calibration standards.
-
Sample Preparation: Dilute the reaction mixture in the same solvent used for the standards. If necessary, a liquid-liquid extraction can be performed to remove non-volatile components.
-
GC-MS Conditions:
-
Injector temperature: 250 °C
-
Oven temperature program: Start at 80 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.
-
Carrier gas: Helium at a constant flow rate of 1 mL/min.
-
MS transfer line temperature: 280 °C
-
Ion source temperature: 230 °C
-
Scan range: 50-350 m/z
-
-
Data Analysis: The quantification is typically performed in selected ion monitoring (SIM) mode for enhanced sensitivity. A calibration curve is generated by plotting the peak area of a characteristic ion against the concentration of the standards.
Performance Characteristics
| Parameter | Typical Value |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | ~10 ng/mL |
| Limit of Quantitation (LOQ) | ~30 ng/mL |
| Precision (%RSD) | < 3% |
| Accuracy (% Recovery) | 97-103% |
Quantitative NMR (qNMR): An Absolute Method
Quantitative NMR (qNMR) is a powerful technique that allows for the determination of the absolute concentration of a substance without the need for a calibration curve of the analyte itself. This is achieved by comparing the integral of a specific resonance of the analyte to the integral of a known amount of an internal standard.
The Principle of qNMR
The area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By using an internal standard with a known concentration and a resonance that does not overlap with any signals from the analyte or the reaction mixture, the concentration of the analyte can be calculated.
Experimental Protocol: qNMR
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard Selection: Choose an internal standard that is stable, has a simple spectrum with at least one resonance well-separated from the analyte signals, and is accurately weighable. For this compound in an organic solvent, 1,3,5-trimethoxybenzene or maleic acid are suitable choices.
-
Sample Preparation:
-
Accurately weigh a known amount of the internal standard into an NMR tube.
-
Accurately weigh a known amount of the reaction mixture into the same NMR tube.
-
Add a deuterated solvent (e.g., CDCl₃) to dissolve both.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficiently long relaxation delay (D1) to ensure full relaxation of all relevant protons (typically 5 times the longest T₁ value).
-
Ensure a good signal-to-noise ratio.
-
-
Data Analysis:
-
Integrate a well-resolved signal of this compound (e.g., the aromatic protons) and a signal of the internal standard.
-
Calculate the concentration using the following formula: Concentration_analyte = (Integral_analyte / N_protons_analyte) * (N_protons_standard / Integral_standard) * (Mass_standard / MW_standard) * (MW_analyte / Mass_sample)
-
Performance Characteristics
| Parameter | Typical Value |
| Linearity | Not applicable (absolute method) |
| Limit of Quantitation (LOQ) | ~0.1 mg/mL |
| Precision (%RSD) | < 1% |
| Accuracy | High, directly traceable to the purity of the internal standard |
Method Comparison and Workflow Visualization
The choice between these methods depends on the specific requirements of the analysis.
Caption: Decision workflow for selecting an analytical method.
Conclusion
The quantification of this compound in reaction mixtures can be effectively achieved using HPLC, GC-MS, or qNMR. HPLC offers a balance of speed, simplicity, and reliability for routine analysis. GC-MS provides superior selectivity and sensitivity, making it ideal for complex matrices and trace-level quantification. qNMR stands out as an absolute method, offering high precision and accuracy without the need for an analyte-specific calibration curve, which is invaluable for the certification of reference materials and for obtaining highly accurate concentration measurements. The selection of the most appropriate technique should be guided by the specific analytical challenge at hand, considering factors such as sample complexity, required sensitivity, and the availability of instrumentation.
References
- High-Performance Liquid Chromatography (HPLC)
- Quantitative NMR (qNMR) Spectroscopy.
establishing the structure of unknown products from 4-(trichloromethyl)pyridine reactions
Beginning The Search
I've initiated comprehensive Google searches to uncover information on the reactions of 4-(trichloromethyl)pyridine, particularly focusing on identifying unexpected or novel products. I'm also actively searching for established analytical techniques that can be used to elucidate the composition of these products.
Gathering Initial Insights
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Initiating the Research
I'm now starting intensive Google searches for this compound reactions, particularly focusing on identifying unexpected products and established analytical techniques for novel pyridine derivatives. I'm also finding credible sources, like peer-reviewed articles and methodology databases, to support my mechanistic explanations and experimental methods. Next, I'll craft the guide's logical structure. My plan is to first explain the synthetic challenges, then show a structure-decoding workflow, and finally, compare analytical strategies using literature data.
comparative yield and purity of different 4-(trichloromethyl)pyridine synthesis methods
Beginning Investigations into Synthesis
I'm kicking off with comprehensive Google searches, homing in on different synthesis methods for 4-(trichloromethyl)pyridine. I'm focusing on reaction conditions, yields, and reported purity to begin defining the project's scope.
Analyzing Synthesis Methods
I've identified several promising synthetic routes, including free-radical chlorination, photochlorination, and phosphorus pentachloride-based methods. I'm now collecting detailed experimental protocols, focusing on reagents, solvents, and purification techniques. I'm also actively gathering yield and purity data, scrutinizing analytical techniques like NMR and GC-MS.
Refining Synthetic Approaches
I'm now diving deeper into the specifics of each synthesis method. I'm prioritizing the collection of detailed experimental protocols, examining reaction conditions and yield/purity data. I'm focusing on free-radical chlorination, photochlorination, and phosphorus pentachloride routes. I'll summarize underlying principles, mechanisms, and experimental workflows. Next, I'll structure the content into a scientific guide.
A Comparative Guide to Starting Materials for the Synthesis of 4-(Trifluoromethyl)pyridine
The 4-(trifluoromethyl)pyridine scaffold is a cornerstone in modern medicinal chemistry, appearing in numerous pharmaceuticals due to the unique electronic properties conferred by the trifluoromethyl group, which can enhance metabolic stability, binding affinity, and bioavailability. The selection of an appropriate starting material for its synthesis is a critical decision that profoundly impacts the overall efficiency, scalability, and cost-effectiveness of the manufacturing process. This guide provides a comprehensive comparison of common starting materials, supported by experimental data, to inform strategic decision-making in drug discovery and development.
Introduction to Synthetic Strategies
The synthesis of 4-(trifluoromethyl)pyridine primarily revolves around the introduction of a trifluoromethyl group onto a pre-functionalized pyridine ring. The choice of the precursor, or starting material, dictates the type of trifluoromethylating agent and reaction conditions required. This guide will explore the most prevalent starting materials: 4-halopyridines (chloro, bromo, iodo), pyridine-4-carboxylic acid, and 4-aminopyridine, evaluating the merits and drawbacks of each approach.
The Halopyridine Route: A Workhorse Approach
The use of 4-halopyridines, particularly 4-chloro-, 4-bromo-, and 4-iodopyridine, represents one of the most established and versatile methods for the synthesis of 4-(trifluoromethyl)pyridine. This strategy relies on transition metal-catalyzed cross-coupling reactions.
Mechanism and Key Considerations
The general mechanism involves the oxidative addition of the 4-halopyridine to a low-valent metal catalyst (commonly copper or palladium), followed by transmetalation with a trifluoromethyl source and subsequent reductive elimination to yield the desired product. The choice of halogen is a critical factor influencing reactivity, with the bond strength decreasing from Cl > Br > I. This trend generally translates to milder reaction conditions and higher yields as one moves down the halogen group.
A variety of trifluoromethylating agents can be employed, including Ruppert-Prakash reagent (TMSCF3), trifluoromethyltrimethylsilane, and various copper-based trifluoromethyl complexes.
Experimental Data Comparison
| Starting Material | Catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Iodopyridine | CuI / Methylfluorosulfonyldifluoroacetate | DMF | 80 | 12 | 85 | |
| 4-Bromopyridine | Pd(dba)2 / P(o-tol)3 / TMSCF3 | Toluene | 100 | 24 | 78 | |
| 4-Chloropyridine | CuI / 1,10-Phenanthroline / K2CO3 / CF3SO2Na | DMSO | 120 | 48 | 65 |
Key Insights: 4-Iodopyridine consistently demonstrates higher reactivity and yields under milder conditions due to the weaker C-I bond. However, it is also the most expensive of the halopyridines. 4-Chloropyridine, while being the most cost-effective, requires more forcing conditions and often results in lower yields.
Experimental Workflow: Trifluoromethylation of 4-Iodopyridine
Caption: Workflow for the copper-catalyzed trifluoromethylation of 4-iodopyridine.
Protocol:
-
To a sealed reaction vessel under an inert atmosphere, add 4-iodopyridine (1.0 equiv), copper(I) iodide (1.1 equiv), and methyl fluorosulfonyldifluoroacetate (1.5 equiv).
-
Add anhydrous N,N-dimethylformamide (DMF) to achieve a 0.5 M concentration of the limiting reagent.
-
Stir the reaction mixture at 80 °C for 12 hours.
-
After cooling to room temperature, quench the reaction with aqueous ammonia.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-(trifluoromethyl)pyridine.
The Pyridine-4-Carboxylic Acid Route: A Decarboxylative Approach
Pyridine-4-carboxylic acid offers an alternative pathway through a decarboxylative trifluoromethylation reaction. This method is particularly attractive due to the relatively low cost and high stability of the starting material.
Mechanism and Key Considerations
This transformation is typically achieved using silver-catalyzed decarboxylation in the presence of a trifluoromethyl source, such as trifluoromethylsulfinate salts or electrophilic trifluoromethylating agents like Togni's or Umemoto's reagents. The mechanism is thought to proceed via a radical pathway involving a pyridine-4-carboxylate radical intermediate.
Experimental Data
| Starting Material | Catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pyridine-4-carboxylic acid | AgNO3 / K2S2O8 / CF3SO2Na | H2O/MeCN | 80 | 4 | 72 |
Key Insights: This method provides a good yield in a relatively short reaction time and utilizes water as a co-solvent, which is environmentally benign. The starting material is also significantly cheaper than 4-iodopyridine.
The 4-Aminopyridine Route: A Diazotization-Based Method
4-Aminopyridine can be converted to 4-(trifluoromethyl)pyridine via a Sandmeyer-type reaction. This involves the diazotization of the amino group followed by a copper-catalyzed trifluoromethylation.
Mechanism and Key Considerations
The primary amino group of 4-aminopyridine is first converted to a diazonium salt using a nitrite source (e.g., sodium nitrite) in an acidic medium. The resulting diazonium salt is then reacted with a copper(I) trifluoromethyl source, which facilitates the release of nitrogen gas and the formation of the C-CF3 bond.
Experimental Data
| Starting Material | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Aminopyridine | 1. NaNO2, HBF4; 2. CuCF3 | Acetonitrile | 0 to rt | 2 | 60 |
Key Insights: This method is rapid and proceeds at low temperatures. However, the handling of diazonium salts requires caution due to their potential instability. The yields are generally moderate compared to the other methods.
Comparative Analysis and Recommendations
Caption: Decision-making flowchart for selecting the optimal starting material.
Recommendations:
-
For cost-sensitive projects and early-stage discovery: Pyridine-4-carboxylic acid offers an excellent balance of cost and yield.
-
For large-scale industrial synthesis: 4-Chloropyridine is the most economically viable starting material, although process optimization is crucial to maximize yield.
-
For rapid synthesis where the highest possible yield is paramount: 4-Iodopyridine is the preferred choice, despite its higher cost. 4-Bromopyridine presents a good compromise between cost and reactivity.
-
For specialized applications requiring mild conditions: The 4-aminopyridine route can be considered, with appropriate safety precautions.
Conclusion
The synthesis of 4-(trifluoromethyl)pyridine can be approached from multiple starting materials, each with a distinct profile of advantages and disadvantages. A thorough evaluation of project-specific priorities, including cost, scale, and desired yield, is essential for selecting the most appropriate synthetic strategy. The data and protocols presented in this guide provide a solid foundation for making informed decisions in the synthesis of this critical pharmaceutical building block.
References
- O'Brien, E. et al. Org. Lett.2019, 21 (15), pp 6044–6048. [Link]
- Ames, J. R. et al. J. Org. Chem.2016, 81 (17), pp 7731–7739. [Link]
- Fu, Y. et al. Science2011, 333 (6049), pp 1625-1628. [Link]
- Zhang, C. et al. Angew. Chem. Int. Ed.2012, 51 (11), pp 2732-2736. [Link]
- Li, Y. et al. Org. Lett.2013, 15 (24), pp 6242–6245. [Link]
assessing the environmental impact of 4-(trichloromethyl)pyridine synthesis
Initiating Research on Synthesis
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benchmarking the performance of catalysts for 4-(trichloromethyl)pyridine conversion
Beginning the Search
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Safety Operating Guide
4-(Trichloromethyl)pyridine proper disposal procedures
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Personal protective equipment for handling 4-(Trichloromethyl)pyridine
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
